Cas no 354587-75-0 (4-(Trifluoromethyl)thiazole-2-carbaldehyde)
4-(Trifluoromethyl)thiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)thiazole-2-carbaldehyde
- 4-TRIFLUOROMETHYL-1,3-THIAZOLE-2-CARBOXALDEHYDE
- 4-Trifluoromethyl-thiazole-2-carbaldehyde
- AB54744
- AK102464
- ANW-62107
- BD234003
- CTK8B9151
- Z1037606496
- MFCD09909625
- SCHEMBL2711942
- EN300-152475
- 354587-75-0
- DTXSID60634966
- 4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-2-CARBALDEHYDE
- 2-Thiazolecarboxaldehyde, 4-trifluoroMethyl-
- AKOS012225113
- DB-331809
- AS-50674
- SY240372
- P10845
- CS-0054534
- KESSGSGWVZVSBE-UHFFFAOYSA-N
-
- MDL: MFCD09909625
- Inchi: 1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H
- InChI Key: KESSGSGWVZVSBE-UHFFFAOYSA-N
- SMILES: S1C(C=O)=NC(=C1)C(F)(F)F
Computed Properties
- Exact Mass: 180.98091935g/mol
- Monoisotopic Mass: 180.98091935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.2Ų
4-(Trifluoromethyl)thiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227499-250mg |
4-(Trifluoromethyl)thiazole-2-carbaldehyde |
354587-75-0 | 95% | 250mg |
£266.00 | 2022-02-28 | |
| Fluorochem | 227499-1g |
4-(Trifluoromethyl)thiazole-2-carbaldehyde |
354587-75-0 | 95% | 1g |
£663.00 | 2022-02-28 | |
| Fluorochem | 227499-5g |
4-(Trifluoromethyl)thiazole-2-carbaldehyde |
354587-75-0 | 95% | 5g |
£1988.00 | 2022-02-28 | |
| Alichem | A059003651-5g |
4-(Trifluoromethyl)thiazole-2-carbaldehyde |
354587-75-0 | 95% | 5g |
$2211.00 | 2023-09-02 | |
| Alichem | A059003651-10g |
4-(Trifluoromethyl)thiazole-2-carbaldehyde |
354587-75-0 | 95% | 10g |
$2974.80 | 2023-09-02 | |
| Alichem | A059003651-25g |
4-(Trifluoromethyl)thiazole-2-carbaldehyde |
354587-75-0 | 95% | 25g |
$4529.20 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0248-1g |
4-Trifluoromethyl-thiazole-2-carbaldehyde |
354587-75-0 | 95% | 1g |
2713.74CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0248-5g |
4-Trifluoromethyl-thiazole-2-carbaldehyde |
354587-75-0 | 95% | 5g |
10854.94CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0248-500mg |
4-Trifluoromethyl-thiazole-2-carbaldehyde |
354587-75-0 | 95% | 500mg |
1780.89CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0248-25g |
4-Trifluoromethyl-thiazole-2-carbaldehyde |
354587-75-0 | 95% | 25g |
42385.16CNY | 2021-07-19 |
4-(Trifluoromethyl)thiazole-2-carbaldehyde Suppliers
4-(Trifluoromethyl)thiazole-2-carbaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(Trifluoromethyl)thiazole-2-carbaldehyde
Introduction to 4-(Trifluoromethyl)thiazole-2-carbaldehyde (CAS No. 354587-75-0)
4-(Trifluoromethyl)thiazole-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 354587-75-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aldehyde features a trifluoromethyl group attached to a thiazole core, which is further functionalized with a formyl group at the 2-position. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug discovery and development.
The thiazole scaffold is a prominent motif in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds. Its aromaticity and ability to engage in hydrogen bonding interactions make it an ideal platform for designing molecules with therapeutic potential. The introduction of a trifluoromethyl group at the 4-position of the thiazole ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the formyl group at the 2-position provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological properties of 4-(Trifluoromethyl)thiazole-2-carbaldehyde and its derivatives. The trifluoromethyl group is known to modulate the pharmacokinetic properties of molecules by influencing their solubility, permeability, and metabolic clearance. This has led to extensive research into its role in enhancing drug efficacy and reducing off-target effects. Furthermore, the aldehyde functionality allows for easy conjugation with various biomolecules, making it a versatile building block in biopharmaceutical applications.
One of the most compelling areas of research involving 4-(Trifluoromethyl)thiazole-2-carbaldehyde is its potential as an anti-inflammatory agent. Thiazole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trifluoromethyl group may further enhance these effects by improving binding affinity to target proteins. Preclinical studies have demonstrated that certain derivatives of this compound exhibit significant anti-inflammatory activity, making them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area where 4-(Trifluoromethyl)thiazole-2-carbaldehyde shows promise is in the development of antiviral agents. The structural features of thiazole derivatives allow them to interact with viral enzymes and proteins, thereby inhibiting viral replication. For instance, some thiazole-based compounds have been investigated for their ability to inhibit HIV protease and reverse transcriptase. The trifluoromethyl group may enhance these interactions by increasing binding affinity and stability. Additionally, the aldehyde functionality can be used to develop prodrugs or conjugates that improve bioavailability and target specificity.
The agrochemical industry has also recognized the potential of 4-(Trifluoromethyl)thiazole-2-carbaldehyde as a precursor for developing novel pesticides and herbicides. Thiazole derivatives are known to possess insecticidal and fungicidal properties due to their ability to disrupt essential biological processes in pests. The introduction of a trifluoromethyl group can enhance these properties by improving bioavailability and resistance to degradation. Recent studies have shown that certain derivatives of this compound exhibit potent activity against resistant strains of insects and fungi, making them valuable tools in sustainable agriculture.
From a synthetic chemistry perspective, 4-(Trifluoromethyl)thiazole-2-carbaldehyde serves as an important intermediate in multi-step organic synthesis. The formyl group at the 2-position allows for convenient functionalization via condensation reactions with various nucleophiles, including amines, alcohols, and thiols. This flexibility enables the synthesis of diverse derivatives with tailored biological activities. Moreover, the presence of the trifluoromethyl group provides opportunities for further derivatization using transition metal-catalyzed reactions such as cross-coupling reactions, which are widely employed in pharmaceutical synthesis.
The computational modeling and molecular dynamics studies have been instrumental in understanding the binding interactions of 4-(Trifluoromethyl)thiazole-2-carbaldehyde with biological targets. These studies have revealed that the trifluoromethyl group plays a crucial role in optimizing binding affinity by modulating hydrophobic interactions and van der Waals forces. Additionally, the formyl group engages in hydrogen bonding with polar residues on target proteins, contributing to overall stability. These insights have guided medicinal chemists in designing more effective derivatives with improved pharmacological profiles.
In conclusion,4-(Trifluoromethyl)thiazole-2-carbaldehyde (CAS No. 354587-75-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features make it an excellent scaffold for developing bioactive molecules with therapeutic applications ranging from anti-inflammatory agents to antiviral drugs and pesticides. Ongoing research continues to uncover new ways to leverage its chemical properties for innovative drug discovery and sustainable agricultural practices.
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